molecular formula C12H15ClF3N3O2 B12946858 2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

Cat. No.: B12946858
M. Wt: 325.71 g/mol
InChI Key: ZGECONYOWWXNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a trifluoromethyl group and a hexahydroimidazo[1,5-a]pyrazin-3(2H)-one moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride typically involves multiple steps, starting with the formation of the furan ring. One common method is the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by sulfuric acid-mediated deprotection . The resulting intermediate is then subjected to further reactions to introduce the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield 2-(trifluoromethyl)furanones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group can interact with enzymes and receptors, modulating their activity. The hexahydroimidazo[1,5-a]pyrazin-3(2H)-one moiety may also play a role in binding to proteins and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is unique due to its combination of a furan ring with a trifluoromethyl group and a hexahydroimidazo[1,5-a]pyrazin-3(2H)-one moiety

Properties

Molecular Formula

C12H15ClF3N3O2

Molecular Weight

325.71 g/mol

IUPAC Name

2-[5-methyl-2-(trifluoromethyl)furan-3-yl]-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

InChI

InChI=1S/C12H14F3N3O2.ClH/c1-7-4-9(10(20-7)12(13,14)15)18-6-8-5-16-2-3-17(8)11(18)19;/h4,8,16H,2-3,5-6H2,1H3;1H

InChI Key

ZGECONYOWWXNMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)N2CC3CNCCN3C2=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.